molecular formula C19H14N6 B6419282 10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 900897-03-2

10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B6419282
CAS No.: 900897-03-2
M. Wt: 326.4 g/mol
InChI Key: LJHVCLZWJXXBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C19H14N6 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12799447 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Molecular Formula

  • Chemical Formula : C22H22N6
  • Molecular Weight : 382.45 g/mol

Structural Characteristics

The structure features multiple nitrogen atoms within a tricyclic framework, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that derivatives of hexaazatriphenylene showed cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure could enhance their efficacy.

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of similar azatricyclo compounds:

  • Effectiveness : The compound has been tested against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies revealed that certain derivatives exhibited substantial inhibition of bacterial growth.

Neuroprotective Effects

Some studies have suggested that compounds in this class may offer neuroprotective benefits:

  • Mechanism : Potential mechanisms include the reduction of oxidative stress and modulation of neuroinflammatory responses.
  • Preliminary Findings : Animal models have shown promise in using these compounds to mitigate symptoms associated with neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuroprotectiveReduces oxidative stress

Research Findings

  • Anticancer Studies : In a recent study published in a peer-reviewed journal, derivatives similar to the target compound were shown to inhibit tumor growth in xenograft models.
  • Microbiological Assays : Various assays demonstrated the efficacy of these compounds against resistant bacterial strains, indicating their potential as new antimicrobial agents.
  • Neuroprotection Trials : Preliminary animal studies indicated a significant reduction in neurodegeneration markers when treated with related compounds.

Properties

IUPAC Name

10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6/c1-13-7-5-6-10-16(13)25-18-15(11-21-25)19-22-17(23-24(19)12-20-18)14-8-3-2-4-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVCLZWJXXBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.